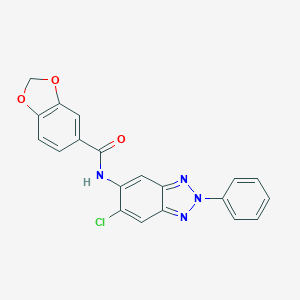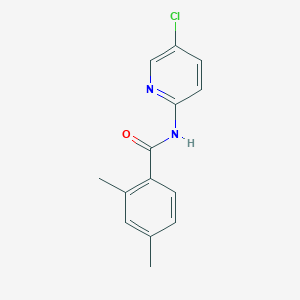![molecular formula C26H27N3O3 B244674 N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B244674.png)
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide, commonly known as Bepotastine, is a non-sedating antihistamine used to treat allergic reactions. It was first developed in Japan in 1997 and has since gained popularity in other countries. Bepotastine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
Bepotastine works by inhibiting the release of histamine, a chemical produced by the body in response to allergens. Histamine is responsible for causing symptoms such as itching, swelling, and inflammation. Bepotastine also acts as a mast cell stabilizer, preventing the release of other chemicals that contribute to allergic reactions.
Biochemical and Physiological Effects:
Bepotastine has been shown to have a rapid onset of action, with peak plasma concentrations reached within 2-4 hours of administration. It has a half-life of approximately 6-8 hours and is metabolized by the liver. Bepotastine has been found to be well-tolerated, with few reported side effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bepotastine has several advantages for use in laboratory experiments. It is a potent and selective antihistamine, making it an effective tool for studying the role of histamine in various physiological processes. Bepotastine is also available in both oral and topical formulations, allowing for flexibility in experimental design.
However, there are also limitations to the use of Bepotastine in laboratory experiments. Its mechanism of action is not fully understood, and there may be other factors contributing to its effects. Additionally, Bepotastine may interact with other drugs or substances, potentially confounding experimental results.
Orientations Futures
There are several potential future directions for research on Bepotastine. One area of interest is its potential use in treating other inflammatory conditions, such as psoriasis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other drugs. Finally, research on the long-term safety and efficacy of Bepotastine is needed to fully assess its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Bepotastine involves the condensation of 4-ethoxybenzoyl chloride with 4-aminobenzophenone, followed by the reaction with piperazine. The final product is then purified through crystallization.
Applications De Recherche Scientifique
Bepotastine has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to be effective in treating symptoms of allergic rhinitis, allergic conjunctivitis, and atopic dermatitis. Bepotastine has also been studied for its potential use in treating asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
Formule moléculaire |
C26H27N3O3 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-[2-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C26H27N3O3/c1-2-32-22-14-12-20(13-15-22)25(30)27-23-10-6-7-11-24(23)28-16-18-29(19-17-28)26(31)21-8-4-3-5-9-21/h3-15H,2,16-19H2,1H3,(H,27,30) |
Clé InChI |
XLYKJEHKYAVKTF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3-chlorobenzoyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244591.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B244603.png)
![2-methyl-N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B244604.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244606.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244608.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
